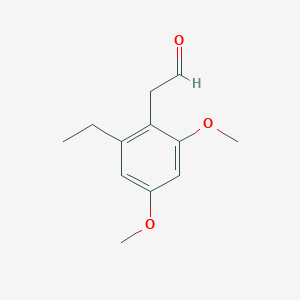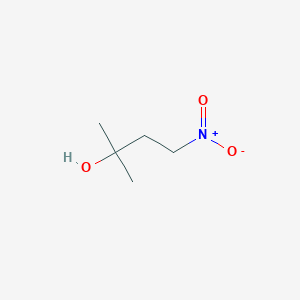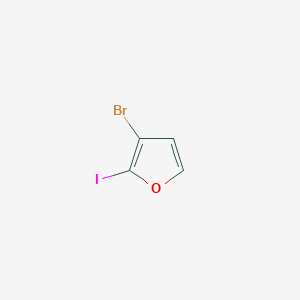
Furan, 3-bromo-2-iodo-
Overview
Description
Synthesis Analysis
The synthesis of furan compounds has been extensively studied. A variety of methods have been developed, including the use of Lewis acids (ZrCl4/ZnI2) as a catalyst . The yields of these reactions are typically between 75% and 89% . Other methods involve the use of palladium catalysts and gold-catalyzed cyclizations .Molecular Structure Analysis
The molecular structure of “Furan, 3-bromo-2-iodo-” includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The 3rd position of the furan ring is substituted with a bromine atom, and the 2nd position is substituted with an iodine atom.Chemical Reactions Analysis
Furan compounds can undergo a variety of chemical reactions. For example, they can participate in oxidation reactions, cyclizations, and eliminations . The specific reactions that “Furan, 3-bromo-2-iodo-” can undergo would depend on the reaction conditions and the presence of other reactants.Scientific Research Applications
Photochemical Synthesis of Benzo[b]furans : A study by Protti, Fagnoni, and Albini (2012) demonstrates the synthesis of 2-substituted benzo[b]furans using a one-step, metal-free photochemical reaction. This method is environmentally friendly due to its mild conditions and use of less expensive chlorophenols instead of bromo or iodo analogues (Protti, Fagnoni, & Albini, 2012).
Diverse Furan Library Synthesis : Cho et al. (2012) synthesized a library of furans through iodocyclization and further diversified them using palladium-catalyzed coupling processes. The study highlights the synthesis of 3-iodofurans as key intermediates for generating a wide range of 2,3,4,5-tetrasubstituted furans (Cho et al., 2012).
Palladium-Catalyzed Synthesis of 3-Iodofurans : Chen et al. (2011) focused on synthesizing 2,5-disubstituted 3-iodofurans under mild conditions using a palladium/copper-catalyzed cross-coupling process followed by iodocyclization. This approach provides a pathway to elaborate iodine-containing furans into 2,3,5-trisubstituted furans (Chen et al., 2011).
Crystal Structure of Furan Derivatives : Folli et al. (1991) investigated the solid-state conformational properties of methylsulphinyl derivatives of furan, focusing on those containing halogen atoms in the heterocyclic ring. This study contributes to the understanding of the molecular structure of furan derivatives (Folli et al., 1991).
Radical Cyclisation to Furo-Furans : Pezechk, Brunetière, and Lallemand (1986) presented a method to prepare perhydrofuro-2,3b furans via radical cyclisation of unsaturated bromo acetals, demonstrating an approach to synthesize tetrahydro derivatives (Pezechk, Brunetière, & Lallemand, 1986).
Halodesilylation of Silyl Furans : Nakayama et al. (1991) explored the reactions of 2-trimethylsilyl-3,4-bis(methoxycarbonyl)furans with various halogens, providing insights into the synthesis of 2-halo-3,4-bis(methoxycarbonyl)furans (Nakayama et al., 1991).
Mechanism of Action
Target of Action
Furan derivatives, including “Furan, 3-bromo-2-iodo-”, have been found to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . The primary targets of furan derivatives are often microbial cells, where they exhibit antibacterial activity against both gram-positive and gram-negative bacteria .
Mode of Action
The mode of action of “Furan, 3-bromo-2-iodo-” involves its interaction with these microbial targets. The compound’s structure allows it to interact with various structural components of the microbial cells, leading to changes that can inhibit the growth and proliferation of the bacteria . The exact nature of these interactions can vary depending on the specific derivative and target organism.
Biochemical Pathways
“Furan, 3-bromo-2-iodo-” and other furan derivatives can affect various biochemical pathways within the target organisms. These compounds can interfere with essential processes such as cell wall synthesis, protein synthesis, and DNA replication, leading to the death of the microbial cells . The specific pathways affected can vary depending on the derivative and the target organism.
Result of Action
The result of the action of “Furan, 3-bromo-2-iodo-” is the inhibition of growth and proliferation of the target microbial cells. This can lead to the death of the cells and the resolution of the bacterial infection . The compound’s effectiveness can vary depending on factors such as the specific derivative, the target organism, and the presence of any resistance mechanisms.
Action Environment
The action of “Furan, 3-bromo-2-iodo-” can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with the compound. These factors can influence the compound’s stability, its interaction with its targets, and its overall efficacy .
Safety and Hazards
Future Directions
The future directions for research on “Furan, 3-bromo-2-iodo-” and other furan compounds could include further exploration of their synthesis methods, investigation of their potential applications, and study of their physical and chemical properties . The development of new materials involving furan systems is also a promising area of research .
Properties
IUPAC Name |
3-bromo-2-iodofuran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrIO/c5-3-1-2-7-4(3)6/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSODYWNVCMVCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[[(1,1-Dimethylethyl)oxy]carbonyl]-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl]boronic acid](/img/structure/B3280673.png)
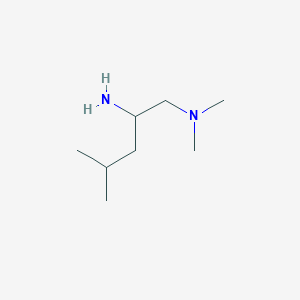
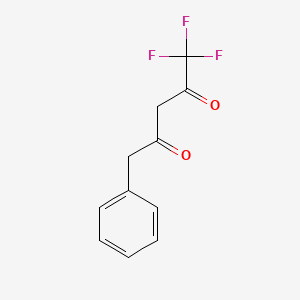


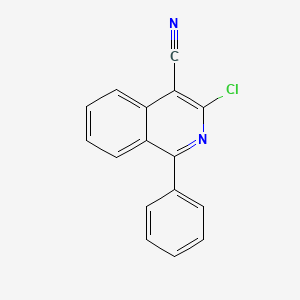


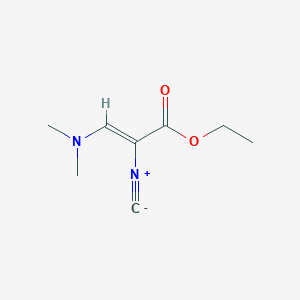
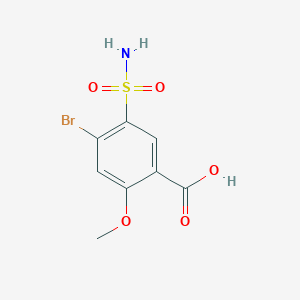
![[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-acetic acid](/img/structure/B3280736.png)
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B3280741.png)
